(S)-bambuterol

Cholinesterase inhibition Stereoselectivity Enzyme kinetics

Addressing the challenge of enantiomer-specific quantification: (S)-Bambuterol is the distomer with negligible β₂-agonist activity and 4-5× slower BChE hydrolysis than the (R)-antipode. • Essential negative control for in vitro/in vivo bronchodilator assays. • Validated chiral reference for LC-MS/MS method development per FDA/SFDA guidelines. Supplied with full analytical certification; inquire for bulk or custom synthesis.

Molecular Formula C18H29N3O5
Molecular Weight 367.4 g/mol
CAS No. 662138-64-9
Cat. No. B1247319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-bambuterol
CAS662138-64-9
Molecular FormulaC18H29N3O5
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O
InChIInChI=1S/C18H29N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,15,19,22H,11H2,1-7H3/t15-/m1/s1
InChIKeyANZXOIAKUNOVQU-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Bambuterol: Distomer for Cholinesterase Research


(S)-Bambuterol is the S‑enantiomer of the bis‑dimethylcarbamate prodrug bambuterol, which is hydrolyzed by butyrylcholinesterase (BChE) to release the β₂‑adrenoceptor agonist terbutaline. While the racemate serves as a long‑acting bronchodilator, the individual enantiomers display markedly different biochemical and pharmacological profiles. (S)‑Bambuterol is classified as the distomer – it possesses negligible β₂‑agonist activity and a distinct BChE inhibition kinetic signature [REFS‑1][REFS‑2].

Chiral reference Enantioselective bioanalytical method validation
Distomer control β₂-Adrenoceptor assay negative control
Kinetic probe Stereoselective BChE inhibition distomer probe

(S)-Bambuterol Specificity in Stereoselective Workflows


Bambuterol enantiomers differ fundamentally in their interaction with human BChE, the enzyme responsible for prodrug activation. (R)-Bambuterol is hydrolyzed four‑ to five‑fold faster than (S)-bambuterol, leading to divergent pharmacokinetic exposure and terbutaline formation rates. Moreover, the (S)-enantiomer is devoid of bronchodilator activity and has been associated with adverse cardiac effects [REFS‑1][REFS‑2]. Consequently, substituting (S)-bambuterol with the racemate or the (R)-antipode in stereoselective pharmacological, toxicological, or bioanalytical studies would confound data interpretation and violate regulatory enantiomer‑characterization expectations [REFS‑3].

Hydrolysis divergence

Enantiomer-selective BChE hydrolysis may shift terbutaline exposure kinetics, confounding PK modeling if (R)- or racemic bambuterol is substituted.

Pharmacological mismatch

Absent β₂-agonist activity in (S)-bambuterol renders β₂-adrenoceptor assay readouts invalid if the distomer replaces the eutomer control.

Cardiac endpoint context

Distomer-associated cardiac liability profile may differ; substituting with racemate or (R)-enantiomer can obscure distomer-specific cardiodynamic endpoints.

(S)-Bambuterol Quantitative Differentiation Evidence


BChE Inhibition Rate

The (R)-enantiomer inhibits human butyrylcholinesterase approximately five times faster than the (S)-enantiomer. For the homozygous usual (UU) BChE variant, (R)-bambuterol exhibits an inhibition rate constant of 6.4 min⁻¹μM⁻¹, whereas the (S)-enantiomer's rate constant is estimated at ~1.28 min⁻¹μM⁻¹ [REFS‑1].

BChE Inhibition Rate
Head-to-head
~1.28 min⁻¹μM⁻¹
Supports BChE distomer control context
Reported 5‑fold slower inhibition vs (R)-bambuterol; homozygous UU BChE variant
Cholinesterase inhibition Stereoselectivity Enzyme kinetics

Enantioselective Hydrolysis by BChE

Human butyrylcholinesterase hydrolyzes (R)-bambuterol fourfold faster than (S)-bambuterol. This stereoselective hydrolysis directly governs the rate of active terbutaline generation [REFS‑1].

Enantioselective Hydrolysis
Head-to-head
4‑fold slower hydrolysis
Supports enantioselective prodrug activation modeling
Purified human BChE, 37°C, pH 7.4
Prodrug activation Hydrolysis kinetics Enantioselective metabolism

Bronchodilator Activity Profile

In a guinea pig asthma model, (R)-bambuterol displayed approximately twice the bronchodilator potency of racemic bambuterol, while the (S)-enantiomer exhibited no meaningful β₂-agonist activity and may contribute to adverse effects [REFS‑1].

Bronchodilator Activity
Class-level
Negligible β₂-agonist activity
Reported distomer bronchodilator context
Guinea pig model; (R)-bambuterol ~2‑fold more potent than racemate
β₂-adrenoceptor agonism Asthma models Enantiomeric pharmacology

Cardiac Safety Profile

The (S)-isomers of β₂-agonists, including terbutaline, are known to be more toxic or less potent than the (R)-isomers. The patent literature explicitly states that (R)-bambuterol exhibits less inotropic and chronotropic effects than racemic bambuterol, implicating the (S)-enantiomer in cardiac side effects [REFS‑1].

Cardiac Liability
Head-to-head
Qualitative cardiac liability association
Supports cardiac endpoint monitoring in β₂-agonist research
Patent review; (R)-bambuterol shows reduced inotropic/chronotropic effects
Cardiotoxicity β₂-selectivity Safety pharmacology

Plasma Exposure Profile

Because (S)-bambuterol is hydrolyzed more slowly by BChE, it attains higher maximum plasma concentration (Cₘₐₓ) and total exposure (AUC) than (R)-bambuterol following oral administration of racemic bambuterol. This enantioselective disposition was confirmed in a clinical pharmacokinetic study using chiral LC‑MS/MS [REFS‑1].

Plasma Exposure
Reported
Higher Cₘₐₓ and AUC vs (R)-bambuterol
Supports enantioselective bioanalytical method development
Healthy volunteers, oral racemic bambuterol, chiral LC‑MS/MS
Enantioselective pharmacokinetics Bioanalysis Drug disposition

(S)-Bambuterol Key Applications


Chiral Reference Standard for Bioanalysis

(S)-Bambuterol serves as an essential enantiopure reference compound for developing and validating chiral LC‑MS/MS methods that simultaneously quantify bambuterol, monocarbamate bambuterol, and terbutaline enantiomers in biological matrices. Regulatory guidelines from FDA and SFDA require individual enantiomer characterization for chiral drugs, making a certified (S)-bambuterol standard indispensable [REFS‑1][REFS‑2].

Negative Control for β₂-Adrenoceptor Assays

Because (S)-bambuterol lacks β₂-agonist activity, it is the ideal negative control for in vitro and in vivo assays designed to quantify the bronchodilator potency of (R)-bambuterol or racemic bambuterol. Using (S)-bambuterol as a control ensures that observed effects are attributable to the eutomer and not to nonspecific actions of the prodrug [REFS‑3].

Stereoselective BChE Kinetics & Inhibition Studies

The 4‑ to 5‑fold difference in BChE inhibition and hydrolysis rates between (R)- and (S)-bambuterol makes the (S)-enantiomer a valuable tool for probing the stereochemical determinants of BChE active-site architecture and for training computational models of enantioselective carbamoylation [REFS‑4][REFS‑5].

β₂-Agonist Distomer Cardiac Profiling

Given the association of (S)-β₂-agonist enantiomers with adverse cardiac effects, (S)-bambuterol is employed in in vitro cardiomyocyte and in vivo telemetry studies to dissect the contribution of the distomer to the overall cardiac safety profile of bambuterol-based therapies [REFS‑3].

Application
Selection Property
Validation Focus
Chiral bioanalytical reference
Certified enantiopure standard
Chiral separation and enantiomeric purity
β₂-Adrenoceptor negative control
Lack of β₂-agonist activity
Eutomer-specific response attribution
BChE stereoselectivity probe
Distomer kinetic profile
Enantioselective carbamoylation modeling
Cardiac endpoint monitoring
Distomer-associated cardiac liability profile
In vitro cardiomyocyte and telemetry endpoints
Quote Request

Request a Quote for (S)-bambuterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.